![molecular formula C24H30N2O3 B5668325 3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5668325.png)
3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves complex reactions, including elimination, reduction, and bromization processes. For example, the preparation of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide demonstrates a multi-step synthesis starting from piperidin-4-one and employing reactions such as elimination, reduction, and bromization to achieve the desired compound (H. Bi, 2014). This process is indicative of the complex synthetic routes that might be employed for compounds like 3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide.
Molecular Structure Analysis
Molecular structure determinations often utilize spectroscopic techniques such as NMR, MS, and sometimes X-ray crystallography. Compounds similar to the one of interest, featuring benzamide and piperidine groups, have their structures confirmed through these methods, providing insight into molecular geometry, bonding, and the spatial arrangement of atoms (H. Bi, 2015).
Chemical Reactions and Properties
Benzamide derivatives can participate in various chemical reactions, highlighting their reactivity and interaction potential with other molecules. The reaction pathways and properties of these compounds can be explored through their interaction with other chemical entities, providing insights into their chemical behavior and reactivity profile (V. Topuzyan et al., 2013).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, can be significantly influenced by its molecular structure. For instance, studies on antipyrine derivatives provide data on their crystalline structure and physical characteristics, which can be analogously applied to understand the physical properties of 3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide (A. Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to form complexes or undergo specific reactions, are crucial for understanding the behavior of 3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide. Research into similar compounds, such as the study on novel benzamides and their metal complexes, sheds light on these aspects, suggesting potential reactivity patterns and chemical stability (E. Khatiwora et al., 2013).
properties
IUPAC Name |
N-(oxolan-3-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-24(25-21-12-16-28-18-21)20-7-4-8-23(17-20)29-22-10-14-26(15-11-22)13-9-19-5-2-1-3-6-19/h1-8,17,21-22H,9-16,18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRJNXLBBVTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)NC3CCOC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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